pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

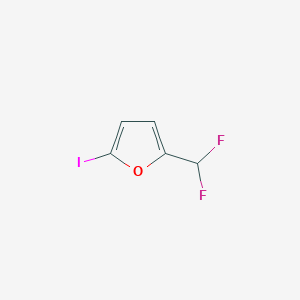

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane, also known as 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane compound with pyridine (1:1), is a complex compound .

Molecular Structure Analysis

The molecular formula of this compound is C11H14B3NO3 . The SMILES string representation isB1(OB(C=C)OB(O1)C=C)C=C.n1ccccc1 . Chemical Reactions Analysis

This compound is used as a reagent for Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, Alkyl-connected 2-amino-6-vinylpurine (AVP) cross-linking agent to cytosine base in RNA, Kaiser oxime resin-derived palladacycle as a recoverable polymeric precatalyst in Suzuki-Miyaura cross-coupling reactions in aqueous media, and kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives via Pd-catalyzed alcoholysis of their vinyl ethers .Physical And Chemical Properties Analysis

The compound is a white to cream or pale yellow crystalline powder . It is soluble in methanol . The molecular weight is 240.67 .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling

This compound is utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions . This is a pivotal reaction in organic chemistry that allows the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst.

Stereoselective Synthesis

The compound finds application in stereoselective synthesis via palladium-catalyzed carboamination . This process is essential for creating complex molecules with specific three-dimensional arrangements, which is crucial in the development of pharmaceuticals.

RNA Cross-Linking Agent

It serves as an alkyl-connected 2-amino-6-vinylpurine (AVP) cross-linking agent to the cytosine base in RNA . This application is significant in the study of RNA structures and functions, as well as in the development of RNA-based therapeutics.

Polymeric Precatalyst in Aqueous Media

The compound is used to derive a Kaiser oxime resin-derived palladacycle , which acts as a recoverable polymeric precatalyst in Suzuki-Miyaura cross-coupling reactions in aqueous media . This highlights its role in green chemistry by facilitating reactions in water, which is a safer and more environmentally friendly solvent compared to traditional organic solvents.

Kinetic Resolution of Esters

It is involved in the kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives via Pd-catalyzed alcoholysis of their vinyl ethers . Kinetic resolution is a method used to separate enantiomers due to their different reaction rates, which is vital in producing enantiomerically pure substances.

Organic Synthesis

The compound is a valuable reagent in various organic synthesis applications, where it is used to introduce boronic acid functionalities into molecules . These functionalities are crucial for subsequent reactions, such as in the formation of biaryl compounds, which are common structures in pharmaceuticals.

Solubility Enhancement

Its solubility in methanol is noted, which can be advantageous in reactions requiring a methanol solvent . This property is beneficial in increasing the reaction rates and improving the yields of the desired products.

Moisture Sensitivity Handling

The handling instructions for the compound indicate its moisture sensitivity . This information is crucial for researchers to maintain the integrity of the compound during storage and use, ensuring that the reactions it is involved in are not compromised.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known to be used as an electrolyte additive , which suggests that its targets could be the components of the electrolyte system where it enhances interface stability .

Mode of Action

As an electrolyte additive, it likely interacts with the components of the electrolyte system to improve their stability

Biochemical Pathways

Given its role as an electrolyte additive , it may influence pathways related to ion transport and electrical conductivity.

Result of Action

Given its role as an electrolyte additive , it may contribute to the stability of the electrolyte system, potentially influencing the performance and efficiency of the system. More detailed studies are needed to confirm these effects and identify others.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane involves the reaction of pyridine with triethenylborane in the presence of an oxidizing agent.", "Starting Materials": [ "Pyridine", "Triethenylborane", "Oxidizing agent" ], "Reaction": [ "Add pyridine to a reaction flask", "Add triethenylborane to the reaction flask", "Add an oxidizing agent to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |

Numéro CAS |

2149634-75-1 |

Nom du produit |

pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane |

Formule moléculaire |

C11H14B3NO3 |

Poids moléculaire |

240.7 |

Pureté |

90 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.